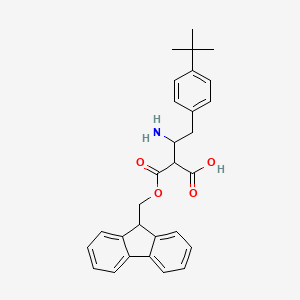
3-amino-4-(4-tert-butylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-4-(4-tert-butylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)butanoic acid is a complex organic compound that features a combination of amino, tert-butylphenyl, and fluorenylmethoxycarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(4-tert-butylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)butanoic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the butanoic acid backbone: This can be achieved through a series of reactions starting from simpler organic molecules.
Introduction of the fluorenylmethoxycarbonyl group: This step often involves protecting group chemistry to ensure that the fluorenylmethoxycarbonyl group is correctly positioned.
Addition of the tert-butylphenyl group: This can be done through Friedel-Crafts alkylation or similar reactions.
Incorporation of the amino group: This step might involve amination reactions under controlled conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the fluorenylmethoxycarbonyl moiety.
Reduction: Reduction reactions can target the carbonyl groups or other reducible functionalities.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Study of reaction mechanisms: Its unique structure makes it a valuable model compound for studying various organic reactions.
Biology
Bioconjugation: The amino group allows for conjugation with biomolecules, making it useful in biochemistry and molecular biology.
Drug development:
Medicine
Therapeutic agents: Research into its potential as a therapeutic agent for various diseases.
Diagnostic tools: Use in the development of diagnostic assays and imaging agents.
Industry
Material science:
Catalysis: Use as a catalyst or catalyst precursor in industrial chemical reactions.
Mechanism of Action
The mechanism by which 3-amino-4-(4-tert-butylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)butanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, influencing various biochemical pathways. The fluorenylmethoxycarbonyl group may play a role in stabilizing interactions with these targets.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-4-(4-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)butanoic acid
- 3-amino-4-(4-tert-butylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)pentanoic acid
Uniqueness
The presence of the tert-butyl group in 3-amino-4-(4-tert-butylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)butanoic acid imparts unique steric and electronic properties, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different substituents.
Properties
Molecular Formula |
C29H31NO4 |
|---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
3-amino-4-(4-tert-butylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)butanoic acid |
InChI |
InChI=1S/C29H31NO4/c1-29(2,3)19-14-12-18(13-15-19)16-25(30)26(27(31)32)28(33)34-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-26H,16-17,30H2,1-3H3,(H,31,32) |
InChI Key |
YVMKUNOJJNRDQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(C(C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















